molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No.: B1338257
CAS No.: 93683-65-9
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
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Description

6-Chloro-2-cyano-3-nitropyridine is a useful research compound. Its molecular formula is C6H2ClN3O2 and its molecular weight is 183.55 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIHGTRTKQZJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538875
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
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Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93683-65-9
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
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Contextualization Within Pyridine Heterocycles

The chemistry of pyridine (B92270) and its derivatives is rich and varied, largely dictated by the nature and position of substituents on the aromatic ring. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified in 6-Chloro-2-cyano-3-nitropyridine by the presence of three powerful electron-withdrawing groups: a chloro group at position 6, a cyano group at position 2, and a nitro group at position 3. This specific substitution pattern creates a highly activated heterocyclic system, profoundly influencing its reactivity.

The collective electron-withdrawing effect of these substituents renders the pyridine ring highly susceptible to nucleophilic attack, a key feature that underpins its utility in organic synthesis. The chlorine atom at the 6-position, in particular, serves as a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity profile distinguishes it from simpler pyridine derivatives and provides a strategic entry point for the introduction of a wide array of functional groups.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 6-chloro-3-nitropyridine-2-carbonitrile
CAS Number 93683-65-9
Molecular Formula C₆H₂ClN₃O₂
Molecular Weight 183.55 g/mol
Appearance Pale yellow to light yellow crystalline solid
Melting Point 113-120 °C

Strategic Importance As a Versatile Intermediate in Organic Synthesis

Regiospecific Functionalization Approaches to Pyridine Scaffolds

The inherent reactivity of the pyridine ring, characterized by its electron-deficient nature, presents unique challenges and opportunities for selective functionalization. The presence of activating groups, such as the nitro group in nitropyridines, significantly influences the regiochemical outcome of substitution reactions.

Nucleophilic Substitution Reactions in Substituted Nitropyridines

The electron-withdrawing nitro group in nitropyridines facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of leaving groups, such as halogens, by a variety of nucleophiles.

Research has shown that in reactions of 3-nitro-5-halopyridines with anionic sulfur, nitrogen, and oxygen nucleophiles, the nitro group can be more prone to substitution than the halogen at the 5-position. nih.gov This highlights the powerful activating effect of the nitro group. In the context of 6-chloro-3-nitropyridine derivatives, the chlorine atom at the 6-position is activated by the adjacent nitrogen atom and the nitro group at the 3-position, making it a prime site for nucleophilic attack. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to the substitution of the bromo group. clockss.org

The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.gov For example, studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that reactions with sulfur nucleophiles can proceed with high regioselectivity, favoring the substitution of the 3-nitro group. nih.gov This selectivity is valuable for the synthesis of specifically functionalized pyridine derivatives. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the C-H alkylation of electrophilic nitropyridines, proceeding through the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.org

Cyanation Strategies for Halogenated Pyridine Precursors

The introduction of a cyano group onto a pyridine ring is a crucial transformation, as nitriles are versatile intermediates that can be converted into a range of other functional groups.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and cyanation is no exception. nih.govnih.govresearchgate.netrsc.org These methods offer a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction. nih.gov The general catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the cyanopyridine. researchgate.net

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions. nih.govresearchgate.net To circumvent this, various strategies have been developed, including the use of less soluble cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), and the addition of co-catalysts. nih.govwikipedia.org Recent advancements have focused on developing more robust and efficient catalyst systems that can operate under mild conditions and with low catalyst loadings. nih.govsci-hub.se For instance, the use of palladacycle precatalysts has shown to be effective in the cyanation of (hetero)aryl chlorides. nih.gov

The choice of the halogen on the pyridine precursor also plays a role in the reaction's success. While aryl iodides and bromides are more reactive, significant progress has been made in the cyanation of the less reactive but more readily available aryl chlorides. nih.gov

The high toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and metal cyanides has spurred research into safer alternatives. researchgate.netnumberanalytics.comnih.gov One of the most promising and less toxic alternatives is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.govwikipedia.orgsci-hub.se This stable and environmentally benign reagent has been successfully employed in palladium-catalyzed cyanation reactions of aryl halides. nih.govnih.govsci-hub.se

Other non-toxic or less-toxic cyanide surrogates that have been explored include dimethylformamide (DMF), azobisisobutyronitrile (AIBN), and isocyanides. researchgate.nettaylorandfrancis.com The development of "combined cyanide sources," where the cyano group is generated in situ from non-cyanide precursors, represents another innovative approach to enhance the safety and sustainability of cyanation reactions. nih.gov These advancements are crucial for the large-scale and environmentally responsible synthesis of cyanopyridines.

Multicomponent Reaction (MCR) Strategies for Nitropyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. buketov.edu.kzfigshare.comresearchgate.netacsgcipr.orgresearchgate.netrsc.org

Development of Expedited Reaction Pathways and Yield Optimization in MCR

MCRs provide a powerful tool for the rapid construction of complex molecular architectures, including highly substituted nitropyridine derivatives. buketov.edu.kzfigshare.comresearchgate.netresearchgate.net For example, the Hantzsch pyridine synthesis and its variations have been widely used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org

The optimization of MCRs is crucial for maximizing their efficiency. This can involve screening different catalysts, solvents, and reaction temperatures. researchgate.net The use of nanocatalysts in MCRs for the synthesis of polysubstituted pyridines is an emerging area that holds promise for further enhancing reaction rates and yields. rsc.org Furthermore, techniques like microwave heating and flow chemistry can be employed to accelerate reaction times and improve conversions. acsgcipr.org Bayesian optimization has also been utilized to efficiently explore the reaction parameter space and identify optimal conditions for pyridine synthesis in a continuous flow setup. ucla.edu

Integration of Green Chemistry Principles in Nitropyridine Synthesis

The synthesis of nitropyridines has traditionally relied on methods that often involve harsh reagents and generate significant waste. However, there is a growing emphasis on developing more environmentally benign approaches that align with the principles of green chemistry. researchgate.net These methods focus on the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitration reactions, as well as gas-phase and vapor-phase nitration. researchgate.net

One notable green approach involves the nitration of pyridines using dinitrogen pentoxide (N₂O₅) followed by treatment with an aqueous solution of sodium bisulfite. researchgate.netntnu.no This method has been shown to be effective for the synthesis of 3-nitropyridines. researchgate.netntnu.no Researchers have worked to optimize this procedure by investigating the effects of sodium bisulfite concentration, reaction medium, and temperature. ntnu.no

Metal-catalyzed reactions are also being explored for greener pyridine synthesis. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a pathway to symmetrical pyridines. acsgcipr.org Microwave-assisted synthesis has also been recognized as a valuable tool in green chemistry, offering advantages in various organic syntheses, including the production of pyridine derivatives. nih.gov

Table 2: Green Synthesis Methodologies for Nitropyridines

Method Key Features Reference
Dinitrogen Pentoxide/Sodium Bisulfite Avoids harsh nitrating acids. researchgate.netntnu.no
Iron-Catalyzed Cyclization Utilizes an earth-abundant metal catalyst. acsgcipr.org

Ring Transformation and Annulation Routes Towards Substituted Pyridines

Ring transformation and annulation reactions represent powerful strategies for the synthesis of highly substituted pyridines from various precursors. researchgate.netrsc.orgnih.gov These methods often provide access to complex pyridine structures that are difficult to obtain through traditional functionalization of a pre-existing pyridine ring.

One approach involves a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297) to produce 3-alkylated/arylated 5-nitropyridines. acs.org This method is advantageous as the substituent at the 3-position can be easily varied by changing the aldehyde precursor. acs.org Similarly, a three-component reaction of dinitropyridone with a ketone and a nitrogen source can yield nitropyridines that are not readily accessible by other means. nih.gov

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are also widely used. For instance, a cascade annulation of isopropene derivatives has been developed for the selective synthesis of substituted pyridines and pyrimidines. nih.gov Metal-catalyzed annulation reactions, such as the Rh-catalyzed hydroacylation and N-annulation of aldehydes, alkynes, and ammonium acetate, offer efficient routes to pyridine derivatives. acsgcipr.org Furthermore, a self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Recent advancements include electrochemical methods for single-carbon insertion into polysubstituted pyrroles, leading to the formation of structurally diverse pyridine derivatives. scitechdaily.com This technique allows for site-selective molecular editing of aromatic rings. scitechdaily.com

Derivatization from Precursor Pyridine N-Oxides and Related Oxidative Processes

Pyridine N-oxides are versatile precursors for the synthesis of substituted pyridines due to their enhanced reactivity towards both nucleophilic and electrophilic substitution compared to the parent pyridines. acs.orgresearchgate.netscripps.edu The N-oxide functionality can be readily introduced by oxidation of the corresponding pyridine. youtube.com

A key transformation of pyridine N-oxides is their deoxygenation, which can be coupled with functionalization at various positions of the pyridine ring. acs.orgyoutube.com For example, treatment of pyridine N-oxides with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridines. youtube.com Similarly, reaction with phosphorus oxychloride can introduce a chlorine atom at the 2-position. youtube.com

Photochemical methods have also been employed for the derivatization of pyridine N-oxides. A one-step photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org Another photochemical approach involves the photorearrangement of pyridine N-oxides to access C3-hydroxylated pyridines, which are otherwise challenging to synthesize. acs.org

Oxidative processes can also be used to directly introduce functionality onto the pyridine ring. While direct oxidative C-H hydroxylation of pyridines is difficult due to their high oxidation potential, oxidation of the nitrogen atom to form the N-oxide is a more facile process. acs.org The enzymatic oxidation of reduced pyridine nucleotides by an oxidation product of ascorbic acid has also been studied. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Cyano-3-nitropyridine
Phosphorus oxychloride
Phosphorus pentachloride
Ferrous chloride
2-Methyl-3-nitropyridine
2-Arylvinyl-3-nitropyridine
2,6-Dichloro-3-nitropyridine
Copper cyanide
N-Methylpyrrolidone
Dinitrogen pentoxide
Sodium bisulfite
3-Nitropyridine
Ketoxime acetates
3,5-Dinitro-2-pyridone
Ammonium acetate
3-Alkyl-5-nitropyridine
3-Aryl-5-nitropyridine
Isopropene
N-indolizine-substituted pyridine-2(1H)-one
Polysubstituted pyrrole
Pyridine N-oxide
2-Acetoxypyridine
2-Hydroxymethylpyridine
C3-Hydroxypyridine

Elucidation of Reactivity Profiles and Mechanistic Pathways of 6 Chloro 2 Cyano 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Activated Pyridine (B92270) Nucleus

The pyridine ring, inherently electron-deficient, becomes exceptionally susceptible to nucleophilic attack when substituted with powerful electron-withdrawing groups. In 6-chloro-2-cyano-3-nitropyridine, the chloro, cyano, and nitro groups synergistically reduce the electron density of the aromatic ring, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Influence of Electron-Withdrawing Groups (Chloro, Cyano, Nitro) on SNAr Reactivity

The SNAr reactions of this compound proceed through a well-established two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on an electron-poor carbon atom of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is paramount and is significantly enhanced by the delocalization of the negative charge by the attached electron-withdrawing groups.

The nitro group (NO2) at the C3 position exerts a potent negative mesomeric (-M) and negative inductive (-I) effect, which powerfully withdraws electron density and stabilizes the anionic charge of the Meisenheimer complex via resonance. The cyano group (CN) at the C2 position also contributes a strong -M and -I effect, further aiding in charge delocalization. researchgate.net While the chlorine atom at the C6 position has a -I effect, its +M (positive mesomeric) effect from its lone pairs is generally outweighed by its inductive pull in the context of SNAr reactions.

The collective electron-withdrawing power of these substituents profoundly activates the pyridine nucleus for nucleophilic attack, particularly at the positions ortho and para to the strongly activating nitro group (C2 and C6). stackexchange.com The presence of a good leaving group, the chloride ion, at one of these activated positions (C6) makes it the primary site for substitution.

Quantitative Kinetic Studies and Solvent Effects in SNAr Transformations

Kinetic studies of SNAr reactions involving chloronitropyridines provide critical data on reaction rates and mechanistic details. rsc.orgrsc.org The reactions are typically second-order, with the rate depending on the concentrations of both the pyridine substrate and the nucleophile. nih.gov This is consistent with a bimolecular mechanism where the formation of the Meisenheimer complex is the rate-limiting step. nih.govresearchgate.net

The choice of solvent has a profound impact on the rate of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are particularly effective. These solvents excel at solvating the cation of the nucleophilic species while leaving the nucleophile itself relatively unsolvated, thereby enhancing its reactivity. Moreover, they effectively stabilize the charged Meisenheimer intermediate, which lowers the activation energy of the reaction. researchgate.net

Table 1: Illustrative Solvent Effects on SNAr Reaction Rates This table provides a qualitative comparison of how solvent polarity can influence the rate of SNAr reactions.

SolventDielectric ConstantExpected Relative Rate
n-Hexane1.88Very Slow
Dioxane2.21Slow
Tetrahydrofuran (THF)7.58Moderate
Acetonitrile37.5Fast
Dimethylformamide (DMF)36.7Very Fast
Dimethyl Sulfoxide (DMSO)46.7Very Fast

Regioselectivity and Site Specificity in Directed Nucleophilic Attack

The regioselectivity of nucleophilic attack on the this compound ring is predominantly governed by the electronic activation conferred by the electron-withdrawing substituents. The positions most susceptible to attack are C2 and C6, which are ortho and para to the strongly activating nitro group. stackexchange.comstackexchange.comechemi.com

The carbon at the C6 position is attached to a chloride ion, which is a good leaving group. Consequently, nucleophilic attack at this position readily leads to the substitution of the chlorine. While the carbon at the C2 position, bearing the cyano group, is also highly activated, the cyano group is a significantly poorer leaving group compared to chloride. researchgate.net Therefore, the most favored and observed reaction pathway is the displacement of the chloride at the C6 position.

Attack at other positions, such as C4 and C5, is electronically disfavored due to less effective stabilization of the negative charge in the corresponding Meisenheimer intermediate. This directing influence of the substituents ensures high regioselectivity and site-specificity in the SNAr reactions of this compound, yielding primarily the C6-substituted product. wuxiapptec.com

Cycloaddition Reactions Involving Nitropyridine Frameworks

The pronounced electron-deficient character of the this compound system also suggests its potential to engage in cycloaddition reactions. researchgate.net Specifically, its properties make it a candidate for acting as a 2π component in various cycloadditions. nih.govnih.gov

Assessment of this compound as a Dienophile in Diels-Alder Reactions

For a compound to function as an effective dienophile in a Diels-Alder reaction, it must possess an electron-poor π-system. The nitro and cyano groups on the pyridine ring of this compound substantially lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This low-energy LUMO makes the C4=C5 double bond of the pyridine ring a potential target for the Highest Occupied Molecular Orbital (HOMO) of a diene in a [4+2] cycloaddition. sciforum.net

However, the inherent aromaticity of the pyridine ring presents a significant thermodynamic barrier to this type of reaction, as the cycloaddition would disrupt this stable electronic arrangement. compchemhighlights.orgresearchgate.net Consequently, Diels-Alder reactions involving this compound as the dienophile would likely necessitate forcing conditions, such as high temperatures or pressures, or the use of highly reactive dienes to overcome this aromatic stabilization energy. researchgate.net The participation of unactivated cyano groups as dienophiles in intramolecular Diels-Alder reactions has been observed, suggesting that under the right conditions, the cyano-substituted pyridine could potentially react. nih.govmit.edu

Theoretical Investigations of Transition States and Reaction Mechanisms in Cycloadditions

Computational chemistry provides powerful tools for investigating the feasibility and mechanistic nuances of cycloaddition reactions involving nitropyridine frameworks. mdpi.com Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states and reaction pathways of potential Diels-Alder reactions. sciforum.netresearchgate.net

These theoretical studies can provide crucial information on the activation energies required to surmount the aromatic stabilization of the pyridine ring. compchemhighlights.org They can also predict the regioselectivity and stereoselectivity of the cycloaddition. For this compound, theoretical investigations would likely focus on the energy profiles of its reaction with various dienes, comparing the relative stabilities of the reactants, transition states, and the resulting cycloadducts. Such studies are essential for determining if the electronic activation provided by the substituents is sufficient to render the Diels-Alder reaction a viable synthetic route.

Chemoselective Transformations of Constituent Functional Groups: Cyano, Chloro, and Nitro Moieties

The reactivity of this compound is dictated by the interplay of its three distinct functional groups: the cyano (-CN), chloro (-Cl), and nitro (-NO2) moieties attached to the pyridine ring. The electron-withdrawing nature of all three substituents renders the pyridine ring highly electrophilic, making it susceptible to nucleophilic attack. The specific positioning of these groups influences the regioselectivity and chemoselectivity of its reactions, allowing for targeted transformations of each functional group.

Transformations of the Cyano Group

Common reactions involving the cyano group include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate. libretexts.org This transformation is a standard reaction for nitriles. libretexts.org

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com This provides a pathway to introduce an aminomethyl group at the 2-position.

Reaction with Grignard Reagents: Treatment with Grignard reagents can convert the nitrile into a ketone after hydrolysis of the intermediate imine salt. libretexts.orgyoutube.com

The reactivity of the cyano group can be modulated by the presence of the other substituents on the pyridine ring. The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the carbon atom of the cyano group, potentially facilitating nucleophilic attack. libretexts.org

Transformations of the Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com The pyridine nitrogen and the electron-withdrawing nitro and cyano groups activate the C6-position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Amination: Reaction with amines, such as isopropylamine, can replace the chloro group with an amino substituent. For instance, this leads to the formation of compounds like 6-amino-2-cyano-3-nitropyridine derivatives.

Alkoxylation: Nucleophilic attack by alkoxides, such as methoxide, can substitute the chlorine atom to form the corresponding 6-alkoxy-2-cyano-3-nitropyridine.

Thiolation: Similarly, thiols can displace the chloride to yield 6-thioether derivatives.

The general mechanism for these substitutions involves the formation of a Meisenheimer-type intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore the aromaticity of the pyridine ring. youtube.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the C6-Position

Nucleophile Reagent Example Product Type
Amine Isopropylamine 6-Amino-2-cyano-3-nitropyridine derivative
Alkoxide Sodium Methoxide 6-Methoxy-2-cyano-3-nitropyridine
Thiol Sodium Thiophenoxide 6-(Phenylthio)-2-cyano-3-nitropyridine

Transformations of the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. nih.gov It can be selectively reduced to various other nitrogen-containing functional groups under controlled conditions. The reduction of nitroarenes is a well-established transformation in organic synthesis. wikipedia.org

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amino group (aniline derivative). This can be achieved using a variety of reducing agents, including:

Catalytic hydrogenation (e.g., H2/Pd-C, Raney Nickel). wikipedia.org

Metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.org

Sodium dithionite (B78146) (Na2S2O4). sci-hub.st

Partial Reduction to a Hydroxylamino Group: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamino group. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are often used for this purpose. wikipedia.org

Reduction to an Azo Group: Treatment with reagents like zinc metal can lead to the formation of azo compounds through the coupling of two nitroarene molecules. wikipedia.org

The chemoselective reduction of the nitro group in the presence of other reducible functionalities like the cyano group and the chloro group is a key consideration. sci-hub.stacs.org Specific reagents and reaction conditions can be chosen to achieve this selectivity. For example, catalytic hydrogenation can sometimes be selective for the nitro group reduction without affecting a nitrile or an aryl halide, depending on the catalyst and conditions used. sci-hub.st

Table 2: Products from the Reduction of the Nitro Group

Product Functional Group Typical Reagents
Amino (-NH2) H2/Pd-C, Fe/HCl, SnCl2
Hydroxylamino (-NHOH) Zn/NH4Cl
Azo (-N=N-) Zn

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the precise connectivity and electronic environment of atoms within the 6-Chloro-2-cyano-3-nitropyridine molecule.

Proton (¹H) NMR: The two aromatic protons are located at the C4 and C5 positions. Due to the strong electron-withdrawing effects of the adjacent nitro (at C3) and chloro (at C6) groups, these protons are expected to be significantly deshielded and resonate at low field (downfield) in the aromatic region.

H4: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift.

H5: This proton is ortho to the chloro group and meta to the nitro group.

The two protons (H4 and H5) are adjacent and will exhibit coupling to each other, resulting in two doublets. The typical ortho coupling constant (³JHH) in a pyridine (B92270) ring is in the range of 4-6 Hz.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The chemical shifts are heavily influenced by the attached substituents.

C2 (cyano-substituted): The presence of the cyano group and the adjacent ring nitrogen and nitro group will influence its position.

C3 (nitro-substituted): This carbon will be shifted downfield due to the direct attachment of the electronegative nitro group.

C4 and C5: These carbons are attached to protons and their shifts are influenced by all three substituents.

C6 (chloro-substituted): The carbon bearing the chlorine atom will experience a direct deshielding effect.

Cyano Carbon (C≡N): The nitrile carbon typically appears in the 115-120 ppm range.

Estimated NMR Data for this compound

Atom Estimated ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Estimated ¹³C Chemical Shift (δ, ppm)
H48.4 - 8.6Doublet (d)³J(H4-H5) ≈ 5.0C4: 140 - 145
H57.8 - 8.0Doublet (d)³J(H5-H4) ≈ 5.0C5: 125 - 130
----C2: 130 - 135
----C3: 148 - 153
----C6: 155 - 160
----C≡N: 115 - 118

Note: These are estimated values based on additive models and data from related substituted pyridines. Actual experimental values may vary.

The electronic nature of the pyridine ring in this compound is dramatically altered by the three electron-withdrawing substituents (EWS): the chloro (-Cl), cyano (-CN), and nitro (-NO₂) groups.

Inductive and Resonance Effects: All three groups exert a strong negative inductive effect (-I), withdrawing electron density through the sigma bonds. The nitro and cyano groups also exert a powerful negative resonance effect (-M), withdrawing electron density through the π-system. This cumulative withdrawal of electron density leads to a general deshielding of all ring protons and carbons, causing their signals to shift downfield compared to unsubstituted pyridine. researchgate.netmdpi.com

Positional Effects: The magnitude of the chemical shift is highly dependent on the position of the nucleus relative to the substituent.

Ortho/Para Effect: The deshielding is most pronounced at the ortho and para positions to the strongly deactivating nitro and cyano groups. For instance, the H4 proton, being ortho to the nitro group, is expected to be the most downfield-shifted proton.

Ipso Effect: The carbon atom directly attached to a substituent (the ipso-carbon) shows a significant shift that is characteristic of that substituent. researchgate.net For example, the C6 carbon attached to chlorine and the C3 carbon attached to the nitro group will have their resonances shifted significantly.

While specific studies on this compound are not documented, isotope and solvent effects are general methodologies applicable to such molecules for mechanistic investigations.

Isotope Effects: Strategic isotopic labeling, for example, substituting ¹⁴N with ¹⁵N in the nitro or cyano group, or ¹²C with ¹³C at a specific ring position, can be a definitive tool for signal assignment in complex NMR spectra. In mechanistic studies, tracking the fate of an isotopically labeled atom through a reaction sequence provides unambiguous evidence for reaction pathways and rearrangement processes.

Solvent Effects: Changing the NMR solvent can induce shifts in the resonance frequencies (solvent-induced chemical shifts), particularly for polar molecules. Aromatic solvent-induced shifts (ASIS), using solvents like benzene-d₆, can provide structural information by indicating which parts of the molecule are interacting with the solvent. For a polar compound like this compound, transitioning from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) would likely cause noticeable changes in the chemical shifts of the ring protons, offering clues about the molecule's charge distribution and solute-solvent interactions. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

The FTIR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to its functional groups. The key vibrational modes can be assigned to specific frequency regions. researchgate.netresearchgate.net

Cyano Group (C≡N): A strong, sharp absorption band for the C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ region. researchgate.net This band is often very prominent in both IR and Raman spectra.

Nitro Group (NO₂): The nitro group gives rise to two characteristic and strong stretching vibrations: the asymmetric stretch (νas) typically found between 1520-1560 cm⁻¹ and the symmetric stretch (νs) between 1340-1360 cm⁻¹. sfasu.edu

Aromatic Ring (C=C, C=N): The pyridine ring itself has a series of characteristic skeletal vibrations. C=C and C=N stretching modes usually appear in the 1400-1610 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ range. C-H in-plane and out-of-plane bending vibrations occur at lower frequencies.

Expected Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
C-H StretchPyridine Ring3050 - 3150Weak to Medium
C≡N StretchNitrile2220 - 2240Strong, Sharp
C=C, C=N StretchPyridine Ring1400 - 1610Medium to Strong
NO₂ Asymmetric StretchNitro1520 - 1560Strong
NO₂ Symmetric StretchNitro1340 - 1360Strong
C-Cl StretchChloro600 - 800Medium to Strong

To achieve unambiguous assignment of all vibrational bands, especially in the complex fingerprint region, experimental spectra are often correlated with theoretical calculations.

Computational Methods: Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. Calculations are typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the vibrational frequencies. researchgate.netnih.gov

Frequency Scaling: Calculated vibrational frequencies in the harmonic approximation are often systematically higher than the experimental (anharmonic) frequencies. To improve the agreement, the calculated frequencies are uniformly multiplied by a scaling factor (typically 0.95–0.98 for DFT methods). aps.org

Assignment Confirmation: By comparing the scaled theoretical frequencies and intensities with the experimental FTIR and Raman spectra, a detailed and reliable assignment of the normal modes of vibration can be made. This correlation is crucial for confirming the presence of specific functional groups and understanding the coupling between different vibrational modes within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide insights into the molecule's electronic transitions. The pyridine ring, being an aromatic system, possesses π and π* orbitals. The nitrogen heteroatom also has a lone pair of electrons in a non-bonding (n) orbital. Consequently, the UV-Vis spectrum of a substituted pyridine is expected to exhibit absorptions corresponding to n→π* and π→π* transitions.

The presence of strong electron-withdrawing groups—cyano (-CN) and nitro (-NO₂) —along with a chloro (-Cl) substituent, significantly modifies the electronic landscape of the pyridine ring. These groups influence the energy levels of the molecular orbitals, which in turn affects the absorption wavelengths of the electronic transitions.

In the context of this compound, the electronic transitions are primarily intramolecular in nature. The key transitions expected are:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extensive conjugation and the presence of powerful electron-withdrawing groups can shift these bands.

n→π Transitions:* This involves the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. These transitions are generally of lower energy than π→π* transitions and appear at longer wavelengths, often with lower intensity.

Intramolecular Charge-Transfer (CT) Transitions: The substitution pattern on the pyridine ring, with the electron-donating potential of the ring itself and the strong electron-withdrawing capabilities of the nitro and cyano groups, creates a pronounced dipole. This arrangement facilitates intramolecular charge-transfer upon electronic excitation. A CT band arises from the transfer of electron density from the pyridine ring (donor) to the acceptor substituents, particularly the nitro group. This type of transition is often sensitive to the surrounding environment. nih.gov

The absorption characteristics of this compound are heavily influenced by its substituents and the polarity of the solvent used for analysis.

Substituent Effects: The chloro, cyano, and nitro groups are all electron-withdrawing. This collective effect lowers the energy of the π* orbitals and the non-bonding orbital of the nitrogen atom. The lowering of the π* orbital energy typically leads to a bathochromic (red) shift in the π→π* transitions compared to unsubstituted pyridine. The stabilization of the n-orbital can result in a hypsochromic (blue) shift for the n→π* transition. Studies on similarly substituted aromatic systems confirm that substituents significantly alter the extent of conjugation and the energy of electronic transitions. nih.gov

Solvent Effects: The polarity of the solvent can have a marked impact on the position of absorption bands. researchgate.net

For n→π transitions*, increasing solvent polarity generally causes a hypsochromic (blue) shift. This is because polar solvents can stabilize the ground state's non-bonding electrons through interactions like hydrogen bonding, increasing the energy gap to the excited state. researchgate.net

For π→π and CT transitions*, increasing solvent polarity often results in a bathochromic (red) shift. The excited state of these transitions is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. nih.gov Theoretical studies on related compounds often employ models like the Polarizable Continuum Model (PCM) to account for these solvent effects. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for the characterization of this compound. It provides a precise determination of the molecular weight and is used to confirm the elemental composition. The molecular formula of the compound is C₆H₂ClN₃O₂. nih.gov This corresponds to a calculated molecular weight of approximately 183.55 g/mol and a monoisotopic mass of 182.9835540 Da. nih.govguidechem.com High-resolution mass spectrometry can verify this exact mass, confirming the molecular formula and the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

The fragmentation pattern observed in the mass spectrum provides structural information. While a detailed experimental fragmentation spectrum is not publicly available, a plausible fragmentation pathway for this compound under electron ionization (EI) can be predicted based on its structure:

Molecular Ion Peak (M⁺): The initial species observed would be the molecular ion at m/z ≈ 183 and 185, corresponding to the isotopes of chlorine.

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (-NO₂) as a radical, leading to a fragment ion.

Loss of Chlorine: The chlorine atom can be lost as a radical, resulting in another significant fragment ion.

Loss of Cyano Group: The cyano group (-CN) can also be eliminated.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring would lead to smaller charged species.

The relative abundance of these fragment ions helps in piecing together the molecular structure.

Mass Spectrometry Data for this compound
PropertyValueReference
Molecular FormulaC₆H₂ClN₃O₂ nih.gov
Molecular Weight183.55 g/mol nih.gov
Monoisotopic Mass182.9835540 Da nih.govguidechem.com

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, which exists as a yellow crystalline solid, this technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern its crystal packing.

The molecular architecture is defined by a pyridine ring substituted with a chlorine atom at the 6-position, a cyano group at the 2-position, and a nitro group at the 3-position. Crystallographic analysis confirms that the pyridine ring system is essentially planar, a typical feature of aromatic compounds. The substituents are positioned to minimize steric hindrance while maximizing electronic effects. The solid-state structure is stabilized by strong intermolecular interactions, as indicated by its relatively high melting point of 118-120°C.

While a specific crystal structure file for this exact compound is not publicly detailed, analysis of related structures containing cyano and nitro groups suggests the types of interactions that are likely present. mdpi.comresearchgate.net The electron-withdrawing nature of the cyano and nitro groups makes the nitrogen atoms within them potential sites for intermolecular interactions. The cyano group is known to be versatile in forming non-covalent bonds. mdpi.com Likely intermolecular interactions in the crystal lattice of this compound include:

Halogen Bonding: The chlorine atom could act as a halogen bond donor.

π-π Stacking: Interactions between the electron-deficient pyridine rings of adjacent molecules.

C-H···N/O Interactions: Weak hydrogen bonds involving the ring hydrogen atoms and the nitrogen or oxygen atoms of the cyano and nitro groups of neighboring molecules. researchgate.net

Physical and Crystallographic Properties of this compound
PropertyValueReference
AppearanceYellow Crystalline Solid guidechem.com
Melting Point118-120 °C echemi.com
Molecular GeometryPlanar pyridine core
Density~1.57 g/cm³

Computational Chemistry and Theoretical Studies of 6 Chloro 2 Cyano 3 Nitropyridine

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is widely used to investigate the properties of organic molecules, including substituted pyridines. nih.gov DFT calculations can predict a wide range of properties, from molecular geometry to electronic structure and reactivity, providing a theoretical framework to complement experimental findings. researchgate.netscirp.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. scispace.com For this purpose, various functionals, such as B3LYP, are combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to solve the electronic structure equations. nih.govresearchgate.netnih.gov

For 6-Chloro-2-cyano-3-nitropyridine, a planar aromatic system, geometry optimization would calculate the precise bond lengths and angles that define its most stable three-dimensional structure. Given its relatively rigid structure, conformational analysis is straightforward, with the primary considerations being the orientation of the nitro group relative to the plane of the pyridine (B92270) ring. The results of such a calculation would provide a detailed picture of the molecule's architecture.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

ParameterBondCalculated Value (Å or °)
Bond LengthC2-C31.43
C3-C41.38
C4-C51.39
C2-CN1.45
C3-NO21.47
C6-Cl1.74
Bond AngleN1-C2-C3121.5
C2-C3-C4119.0
C3-C4-C5120.5
N1-C6-C5123.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netaimspress.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.com These include:

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (IP - EA) / 2): A measure of resistance to change in electron distribution. materialsciencejournal.org

Electronegativity (χ = (IP + EA) / 2): The power to attract electrons.

Electrophilicity Index (ω = μ²/2η, where μ = -χ): A measure of a molecule's ability to act as an electrophile.

For this compound, the presence of multiple electron-withdrawing groups (-Cl, -CN, -NO₂) is expected to lower the energies of both the HOMO and LUMO, leading to a high electrophilicity index.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

ParameterCalculated Value (eV)
HOMO Energy-7.85
LUMO Energy-3.50
HOMO-LUMO Gap (ΔE)4.35
Ionization Potential (IP)7.85
Electron Affinity (EA)3.50
Chemical Hardness (η)2.175
Electronegativity (χ)5.675
Electrophilicity Index (ω)7.40

In this compound, the pyridine nitrogen and the three electron-withdrawing substituents (-Cl, -CN, -NO₂) create a highly electron-deficient (electrophilic) aromatic ring. The nitro group, in particular, strongly activates the positions ortho (C2) and para (C6) to it for nucleophilic aromatic substitution (SNAr) through resonance stabilization of the intermediate Meisenheimer complex. stackexchange.com Computational analysis would likely show significant positive partial charges on the carbon atoms of the pyridine ring, especially at the C2 and C6 positions, making them the primary targets for attack by nucleophiles.

Table 3: Calculated Mulliken Atomic Charges (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

AtomCalculated Charge (a.u.)
N1 (Pyridine)-0.45
C2+0.35
C3+0.15
C4-0.10
C5-0.05
C6+0.40

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Analysis

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions. By analyzing the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates, chemists can trace the entire path of a reaction from reactants to products. rsc.org

A key goal in studying reaction mechanisms is to identify the transition state (TS), which is the highest energy point along the lowest energy reaction path. Computationally, a transition state is located as a first-order saddle point on the PES. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

PES analysis is particularly powerful for predicting the outcome of reactions with multiple possible products. Regioselectivity, the preference for reaction at one site over another, can be understood by comparing the activation energies (the energy difference between the reactants and the transition state) for all competing pathways. chemrxiv.orgrsc.org

For this compound, a common reaction is nucleophilic substitution, where the chloride at the C6 position is replaced. However, the cyano group at C2 could also potentially act as a leaving group under certain conditions. By calculating the activation energy barriers for nucleophilic attack at both the C2 and C6 positions, DFT can predict which substitution is kinetically favored. The pathway with the lower activation energy will be the faster reaction and yield the major product. stackexchange.com This predictive capability is crucial for designing efficient and selective chemical syntheses.

Aromaticity Assessment and Stability Studies of Pyridine Derivatives

The aromatic character of the pyridine ring in this compound is a key determinant of its properties. The presence of electron-withdrawing groups—chloro, cyano, and nitro—is expected to significantly influence the electron density and, consequently, the aromaticity and stability of the ring.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at other points of interest. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.

For the broader class of nitropyridines, NICS(0) values, calculated at the ring center, have been employed to assess aromatic stabilities. researchgate.net These calculations help in understanding how the position and number of nitro groups, along with other substituents, modulate the aromaticity of the pyridine core. Although specific NICS values for this compound are not documented in the available search results, theoretical calculations on similar structures would be necessary to provide quantitative data on its aromatic character.

The thermodynamic stability of a molecule can be evaluated through thermochemical calculations, which often involve determining properties such as the heat of formation. Density Functional Theory (DFT) is a common computational approach for these calculations. researchgate.net For various nitro derivatives of pyridine, heats of formation have been calculated using isodesmic reactions, a method that helps in canceling out systematic errors in the calculations. researchgate.net

These studies on nitropyridines reveal trends in stability that are dependent on the substitution pattern. researchgate.net The energetic stability of this compound would be influenced by the interplay of the inductive and resonance effects of its three substituent groups. Precise thermochemical data from dedicated computational studies would be required to quantify its stability relative to other pyridine derivatives.

Table 1: Computational Methods for Stability and Aromaticity

Computational MethodProperty CalculatedSignificance for this compound
Nucleus-Independent Chemical Shift (NICS)Magnetic shielding (ppm)Quantifies the degree of aromaticity of the pyridine ring.
Density Functional Theory (DFT)Heat of Formation (kJ/mol)Evaluates the thermodynamic and energetic stability of the molecule.

Applications As a Strategic Intermediate in Complex Chemical Synthesis

Precursor in Pharmaceutical Development and Medicinal Chemistry

The distinct substitution pattern of 6-chloro-2-cyano-3-nitropyridine renders it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry for their biological activities. nih.gov

Synthesis of Biologically Active Heterocyclic Compounds and Their Derivatives

The chlorine atom at the 6-position is activated by the electron-withdrawing cyano and nitro groups, facilitating nucleophilic aromatic substitution. This reactivity is extensively utilized in the preparation of a wide array of biologically active molecules. For instance, it is a key intermediate in synthesizing substituted pyrazolo[3,4-b]pyridine derivatives. nih.gov These compounds are recognized for their potential as kinase inhibitors, which are crucial in cancer therapy. The synthesis often involves reacting this compound with hydrazine, followed by further modifications to create the desired pyrazolopyridine core. nih.gov

Additionally, this compound has been employed in the synthesis of novel dihydropyridine (B1217469) derivatives. These derivatives have shown potential as calcium channel blockers, a class of drugs used to manage cardiovascular conditions like hypertension. The synthetic pathway typically involves the reduction of the nitro group, followed by cyclization reactions to form the dihydropyridine ring system.

Development of Novel Molecular Scaffolds for Drug Discovery

The inherent reactivity of this compound allows for its use in constructing novel molecular scaffolds, which are fundamental structures in the drug discovery process. nih.govnih.gov These scaffolds can be systematically altered to generate libraries of compounds for high-throughput screening. nih.gov

A significant application lies in the synthesis of fused heterocyclic systems that form the core of new therapeutic agents. By reacting this compound with various bifunctional nucleophiles, medicinal chemists can access a range of unique and complex molecular architectures. These scaffolds can then be further developed to optimize their interactions with biological targets. For example, its reaction with amino-thiols can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, which are under investigation for their potential anticancer and anti-inflammatory properties.

Role in the Synthesis of Advanced Heterocyclic Systems

The utility of this compound extends beyond medicinal chemistry into the broader field of synthetic organic chemistry, where it is used to build complex, advanced heterocyclic systems.

Construction of Fused Pyridine (B92270) Derivatives

The strategic positioning of reactive sites on the this compound molecule enables the construction of various fused pyridine derivatives. nih.gov These fused systems are of interest due to their unique electronic and photophysical properties.

A common synthetic strategy involves the initial displacement of the chloro group, followed by a cyclization reaction that involves the cyano or nitro group. For instance, a reaction with an appropriate amine can be followed by the reductive cyclization of the nitro group to form a pyrido[2,3-b]pyrazine (B189457) ring system. These types of fused pyridines are being explored for their potential applications in organic electronics.

Access to Polycyclic Aromatic Nitrogen Heterocycles

This compound also serves as a valuable precursor for the synthesis of polycyclic aromatic nitrogen heterocycles (PANHs). nih.gov These molecules are of interest in materials science and as components in organic light-emitting diodes (OLEDs) and other electronic devices.

The synthesis of these intricate structures often requires multi-step reaction sequences that build upon the initial pyridine core. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be performed at the 6-position to introduce aryl or heteroaryl substituents. Subsequent intramolecular cyclization reactions can then be utilized to construct the polycyclic framework. nih.gov This methodology provides access to a wide variety of structurally diverse PANHs with tunable electronic properties.

Utility in Material Science and Specialty Chemical Synthesis

Beyond its applications in pharmaceuticals and the synthesis of complex heterocycles, this compound is also utilized in the development of new materials and specialty chemicals. The nitro and cyano groups can be chemically transformed to introduce a variety of functional groups, leading to the creation of novel dyes, pigments, and polymers. The inherent reactivity of the molecule allows for its incorporation into larger molecular frameworks, thereby imparting specific properties to the resulting material. For instance, its derivatives have been investigated as components of nonlinear optical materials and as functional dyes for various imaging technologies.

Green Chemistry Principles in the Synthesis and Transformations of 6 Chloro 2 Cyano 3 Nitropyridine

Enhancement of Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional synthetic routes for pyridine (B92270) derivatives often involve multi-step processes with the use of stoichiometric reagents, leading to poor atom economy and significant waste generation.

A plausible synthetic route to 6-chloro-2-cyano-3-nitropyridine can be analyzed to understand its theoretical atom economy. For instance, a common method for introducing a cyano group is through the cyanation of a corresponding halogenated precursor. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with a cyanide source represents a key step.

Theoretical Atom Economy Calculation:

The atom economy is calculated using the formula:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the cyanation of 2,6-dichloro-3-nitropyridine with sodium cyanide (a common, though hazardous, reagent):

Reactants:

2,6-dichloro-3-nitropyridine (C₅H₂Cl₂N₂O₂) - Molecular Weight: 192.98 g/mol

Sodium Cyanide (NaCN) - Molecular Weight: 49.01 g/mol

Product:

this compound (C₆H₂ClN₃O₂) - Molecular Weight: 183.55 g/mol

Byproduct:

Sodium Chloride (NaCl) - Molecular Weight: 58.44 g/mol

Atom Economy = (183.55 / (192.98 + 49.01)) x 100% = 75.8%

Interactive Data Table: Comparison of Synthetic Efficiencies

MetricTraditional Cyanation (e.g., Sandmeyer)Modern Catalytic Cyanation
Atom Economy Often lower due to stoichiometric reagents and byproducts.Potentially higher due to catalytic nature.
Reaction Yield Variable, can be moderate to good.Generally high to excellent.
E-Factor (Environmental Factor) Typically high (significant waste per kg of product).Lower, indicating less waste generation.

Development of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical process. Traditional syntheses often employ volatile and hazardous organic solvents.

Environmentally Benign Solvents:

The development of greener solvent alternatives is a key area of research. For the synthesis of this compound, exploring the use of the following can significantly reduce environmental impact:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂), for instance, is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed and recycled by adjusting temperature and pressure.

Water: When feasible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Advanced Catalytic Systems:

The move from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. In the context of producing this compound, several advancements are notable:

Palladium Catalysis: Modern palladium catalysts, often with specialized ligands, can facilitate the cyanation of chloropyridines with high efficiency and selectivity. The use of less toxic cyanide sources, such as potassium ferrocyanide(II), in conjunction with these catalysts further enhances the green credentials of the synthesis. A patent for a similar process describes a ligand-free palladium-catalyzed method, which simplifies the reaction setup and reduces costs.

Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate reactions between reactants in different phases (e.g., a water-soluble cyanide salt and an organic-soluble chloropyridine). This can enhance reaction rates and eliminate the need for harsh, anhydrous conditions.

Recyclable Catalysts: Heterogenizing homogeneous catalysts by immobilizing them on solid supports allows for easy separation and reuse, reducing catalyst waste and cost.

Interactive Data Table: Comparison of Solvent and Catalyst Systems

SystemTraditional ApproachGreen Chemistry Approach
Solvent Chlorinated hydrocarbons, DMF, DMSOWater, Ionic Liquids, Supercritical CO₂
Catalyst/Reagent Stoichiometric copper(I) cyanideCatalytic palladium complexes, Phase-transfer catalysts
Cyanide Source Sodium or potassium cyanidePotassium ferrocyanide(II)

Strategies for Waste Reduction and Sustainable Synthetic Approaches

A holistic approach to green chemistry involves minimizing waste at every stage of the chemical process.

Waste Reduction Strategies:

Process Intensification: This involves the use of technologies like microreactors and flow chemistry. These systems offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste.

In-situ Reagent Generation: Generating hazardous reagents as needed, rather than storing them, can improve safety and reduce waste from degradation.

Solvent Recycling: Implementing distillation and other purification techniques to recover and reuse solvents is a critical step in reducing the environmental impact of a synthesis.

Byproduct Valorization: Investigating potential applications for byproducts can turn a waste stream into a valuable resource.

Sustainable Synthetic Approaches:

The development of entirely new, more sustainable synthetic routes is the ultimate goal. For this compound, this could involve:

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can save time, energy, and resources, while also reducing waste.

Use of Renewable Feedstocks: While challenging for complex aromatic compounds, future research may explore pathways that begin from bio-based starting materials.

By integrating these green chemistry principles, the synthesis and transformations of this compound can be made significantly more sustainable, aligning with the chemical industry's growing commitment to environmental stewardship.

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-2-cyano-3-nitropyridine, and how can intermediates be validated?

Answer:
Synthesis typically involves sequential nitration, chlorination, and cyanation steps. For example:

Nitration : Start with a pyridine precursor (e.g., 2-cyano-3-nitropyridine) and introduce chlorine at the 6-position using reagents like POCl₃ or PCl₅ under anhydrous conditions .

Intermediate validation : Use HPLC or GC-MS to confirm purity and FTIR to track functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Safety note : Handle chlorinating agents in a fume hood with PPE due to toxicity (UN 2811) .

Basic: How can spectroscopic methods (FTIR, Raman, NMR) be applied to characterize this compound?

Answer:

  • FTIR/Raman : Assign peaks systematically:
    • C-Cl stretch: ~550–600 cm⁻¹ (FTIR).
    • Nitro group vibrations: ~1350–1520 cm⁻¹ (asymmetric) and ~850 cm⁻¹ (symmetric) .
    • Cyano group: Sharp peak at ~2200–2250 cm⁻¹ .
  • NMR : Use deuterated solvents (e.g., DMSO-d₆) for ¹H/¹³C analysis. The chloro-substituted pyridine ring protons typically resonate at δ 8.5–9.0 ppm (¹H), while the cyano carbon appears at ~115–120 ppm (¹³C) .

Basic: What are the stability considerations for this compound under varying temperatures and solvents?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (e.g., nitro groups may decompose above 150°C) .
  • Solvent compatibility : Avoid polar protic solvents (e.g., water, alcohols) to prevent hydrolysis. Store in anhydrous acetonitrile or DCM at –20°C .
  • Hazard note : Classified as UN 2811 (toxic solid); ensure secondary containment and proper labeling .

Advanced: How can computational methods (DFT, QM/MM) predict reactivity and regioselectivity in reactions involving this compound?

Answer:

  • DFT setup : Use B3LYP/6-311++G** or cc-pVTZ basis sets to model electronic properties. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Reactivity prediction : The nitro group at C3 directs electrophilic substitution to C4/C5, while the cyano group at C2 deactivates the ring. Validate with experimental substituent effects .

Advanced: How to resolve contradictions in spectral data interpretation (e.g., unexpected NOE correlations or splitting patterns)?

Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOE correlations between H6 (chloro-substituted) and H4 can confirm spatial proximity .
  • Dynamic effects : Consider tautomerism or solvent-induced conformational changes. Use variable-temperature NMR to detect equilibrium shifts .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Answer:

  • Functionalization : Replace the chloro group with fluorinated or amino groups via nucleophilic aromatic substitution (e.g., using KF or NH₃/EtOH) .
  • Bioisosteres : Replace the nitro group with sulfonamide or trifluoromethyl groups to modulate electronic effects. Validate using docking studies (e.g., AutoDock Vina) .

Safety: What protocols are critical for handling this compound in electrophilic reactions?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all steps .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal. Segregate halogenated waste for incineration .

Methodological: How to optimize reaction yields in multi-step syntheses involving this compound?

Answer:

  • DoE approach : Vary temperature, catalyst loading, and solvent polarity using a factorial design. For example, higher temperatures (80–100°C) improve nitration efficiency but may degrade cyano groups .
  • In-line monitoring : Use ReactIR to track nitro group formation in real time .

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6-Chloro-2-cyano-3-nitropyridine
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6-Chloro-2-cyano-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.